molecular formula C8H7N3O2S B1416597 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1152605-07-6

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1416597
M. Wt: 209.23 g/mol
InChI Key: WPRROOODTALIEZ-UHFFFAOYSA-N
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Description

The compound “2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a pyrazole derivative with another organic compound . For example, 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamides were synthesized from 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, substituted anilines or substituted benzylamines as starting materials .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, quinoxaline derivatives were synthesized using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials .

Scientific Research Applications

Synthesis and Transformations

  • Researchers Prokopenko et al. (2010) synthesized derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, which could be relevant in exploring the applications of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid in synthetic chemistry (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Novel Compound Synthesis

  • Martins et al. (2002) reported the synthesis of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles from 3-methyl isoxazole-5-carboxylic acid, which might be analogous to the reactions and potential applications of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid in compound synthesis (Martins et al., 2002).

Coordination Complex Synthesis

  • Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives, which involved the creation of mononuclear chelate complexes, highlighting the potential of similar compounds like 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid in coordination chemistry (Radi et al., 2015).

Crystal Structure Analysis

  • Shen et al. (2012) performed a study on the crystal structure and computational analysis of pyrazole derivatives, which can be relevant to understanding the crystallographic properties of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid (Shen, Huang, Diao, & Lei, 2012).

Antifungal Activity

  • Du et al. (2015) synthesized 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with significant antifungal activities, suggesting similar potentials for derivatives of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid (Du et al., 2015).

Molecular Docking Studies

  • Reddy et al. (2022) carried out molecular docking studies on pyrazole-4-carboxylic acid derivatives, indicative of the potential applications of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid in drug design and molecular interaction studies (Reddy et al., 2022).

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-11-3-5(2-9-11)7-10-6(4-14-7)8(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRROOODTALIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid

CAS RN

1152605-07-6
Record name 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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